Cefoxitin-d3 (sodium)

Description

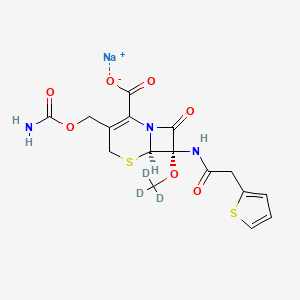

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H16N3NaO7S2 |

|---|---|

Molecular Weight |

452.5 g/mol |

IUPAC Name |

sodium;(6R,7S)-3-(carbamoyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-7-(trideuteriomethoxy)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C16H17N3O7S2.Na/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19;/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22);/q;+1/p-1/t14-,16+;/m1./s1/i1D3; |

InChI Key |

GNWUOVJNSFPWDD-JIGPONIWSA-M |

Isomeric SMILES |

[2H]C([2H])([2H])O[C@@]1([C@@H]2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)[O-])NC(=O)CC3=CC=CS3.[Na+] |

Canonical SMILES |

COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)[O-])NC(=O)CC3=CC=CS3.[Na+] |

Origin of Product |

United States |

Strategic Rationale for Deuterated Pharmaceutical Analogs in Contemporary Research

Theoretical Underpinnings of Isotopic Substitution in Chemical Biology

The core principle of isotopic substitution lies in the mass difference between isotopes, which, while not altering the fundamental chemical reactivity, can affect the rates of chemical reactions. portico.orgicm.edu.pl Within the Born-Oppenheimer approximation, the electronic structure and potential energy surface of a molecule are considered independent of the nuclear mass. icm.edu.pl Therefore, substituting hydrogen with deuterium (B1214612) does not change the intrinsic chemical nature of a compound but does alter its vibrational energy. portico.orgrsc.org

The bond between carbon and deuterium (C-D) has a lower zero-point energy compared to the carbon-hydrogen (C-H) bond due to the increased mass of deuterium. portico.org This lower vibrational frequency means that more energy is required to break a C-D bond than a C-H bond. portico.org This fundamental difference is the basis for the kinetic isotope effect and has significant implications for how molecules are processed within biological systems.

Deuterium Kinetic Isotope Effects (DKIEs) in Biotransformation Research

The Deuterium Kinetic Isotope Effect (DKIE) is a phenomenon where the rate of a reaction is altered when a hydrogen atom at a bond-breaking site is replaced with deuterium. portico.org A primary DKIE is observed when the C-H bond is cleaved in the rate-determining step of a reaction. portico.org The ratio of the reaction rate for the hydrogen-containing compound (kH) to the deuterium-containing compound (kD), known as the kH/kD value, provides insight into the reaction mechanism. A kH/kD value significantly greater than 1 indicates that C-H bond cleavage is rate-limiting. portico.orgnih.gov

Significance of Cefoxitin-d3 (Sodium) as a Reference Standard and Mechanistic Probe

Cefoxitin (B1668866) is a second-generation cephamycin antibiotic known for its broad-spectrum activity against a variety of bacteria. apexbt.comtoku-e.com Its deuterated analog, Cefoxitin-d3 (sodium salt), serves as a crucial internal standard in analytical and research settings. pharmaffiliates.compharmaffiliates.com In quantitative analyses, such as mass spectrometry, the use of a stable isotope-labeled internal standard like Cefoxitin-d3 (sodium) allows for precise and accurate measurement of the non-deuterated parent drug in biological matrices. This is because the deuterated standard co-elutes with the analyte and experiences similar ionization efficiency, but is distinguishable by its higher mass.

Beyond its role as a reference standard, Cefoxitin-d3 (sodium) can be employed as a mechanistic probe to investigate the biotransformation and potential metabolic pathways of Cefoxitin. By comparing the metabolic fate of Cefoxitin and its deuterated counterpart, researchers can elucidate the sites and mechanisms of metabolic breakdown.

Interactive Table: Properties of Cefoxitin and its Deuterated Analog

| Property | Cefoxitin Sodium Salt | Cefoxitin-d3 Sodium Salt |

| CAS Number | 33564-30-6 sigmaaldrich.com | 1316289-46-9 pharmaffiliates.com |

| Molecular Formula | C₁₆H₁₆N₃NaO₇S₂ sigmaaldrich.com | C₁₆H₁₃D₃N₃NaO₇S₂ pharmaffiliates.com |

| Molecular Weight | 449.43 g/mol sigmaaldrich.com | 452.45 g/mol pharmaffiliates.com |

| Primary Use | Antibiotic apexbt.com | Labeled internal standard for research pharmaffiliates.com |

Overview of Research Paradigms Utilizing Deuterated Analogs

The application of deuterated analogs extends across various research paradigms, from fundamental mechanistic studies to the development of improved therapeutics. One significant area is in metabolic imaging, where deuterium metabolic imaging (DMI) is an emerging noninvasive technique to map the metabolism of deuterated substrates in vivo. oup.comoup.com

In drug discovery, the "deuterium switch" is a strategy where hydrogen atoms in an existing drug are replaced with deuterium to improve its pharmacokinetic properties. nih.gov This can lead to a longer half-life, reduced dosing frequency, and potentially a better safety profile. nih.govmusechem.com The first FDA-approved deuterated drug, deutetrabenazine, exemplifies the success of this approach. nih.govresearchgate.net

Furthermore, deuterated compounds are used as probes to study enzyme mechanisms and to understand the functional connections between molecular targets in biological systems. mcmaster.cafrontiersin.org By observing the effects of isotopic substitution on biological activity, scientists can gain valuable insights into the intricate workings of cellular processes.

Synthetic Methodologies for Regiospecific Deuteration of Cefoxitin

Precursor Synthesis and Stereochemical Considerations in Deuterium (B1214612) Incorporation

The synthesis of Cefoxitin-d3 (sodium) commences with carefully selected precursors and necessitates strict control over stereochemistry, a hallmark of β-lactam antibiotic synthesis. The core scaffold of Cefoxitin (B1668866) is typically derived from 7-aminocephalosporanic acid (7-ACA), a readily available starting material obtained from the fermentation of Cephalosporium acremonium.

The key to regiospecific deuteration lies in the strategic introduction of deuterium atoms into one of the synthetic precursors. For Cefoxitin-d3, the three deuterium atoms are incorporated into the methoxy (B1213986) group at the 7α-position. This requires the use of a deuterated methoxylating agent.

Stereochemical integrity is paramount throughout the synthesis. The β-lactam ring is susceptible to opening, and the stereocenters at C6 and C7 must be maintained in the correct (6R, 7S) configuration for biological activity. Enzymatic C-H amidation has been explored for the stereoselective construction of β-lactam rings, highlighting the importance of precise spatial control in these syntheses nih.gov. While not directly applied to Cefoxitin deuteration in the available literature, such enzymatic strategies underscore the delicate nature of modifications to the cephalosporin (B10832234) core nih.govresearchgate.netnih.gov.

Isotopic Labeling Strategies for Cefoxitin-d3 (Sodium)

The incorporation of deuterium into the Cefoxitin structure can be achieved through various isotopic labeling strategies. These can be broadly categorized into deuterium exchange reactions and multistep synthetic pathways utilizing deuterated reagents.

Deuterium Exchange Reactions and Catalytic Methods

Hydrogen-deuterium (H-D) exchange reactions offer a direct method for introducing deuterium into a molecule. These reactions are often catalyzed by metals such as palladium, platinum, or ruthenium and use deuterium oxide (D₂O) as the deuterium source nih.gov. While efficient for many organic molecules, achieving high regioselectivity on a complex molecule like Cefoxitin can be challenging. Protons in different chemical environments exhibit varying lability, and forcing conditions can lead to non-specific labeling or degradation of the β-lactam core.

Catalytic methods could potentially be employed on a late-stage intermediate or on Cefoxitin itself. For instance, a palladium-on-carbon catalyst in the presence of D₂O could facilitate H-D exchange at specific positions nih.gov. However, the presence of multiple functional groups in Cefoxitin necessitates careful optimization of reaction conditions to prevent unwanted side reactions and ensure deuteration occurs at the desired position.

Multistep Synthetic Pathways for Defined Deuterium Positions

A more controlled and widely applicable approach for the synthesis of Cefoxitin-d3 involves a multistep pathway using a deuterated reagent. This method ensures the precise placement of deuterium atoms. The synthesis of Cefoxitin typically involves the introduction of a methoxy group at the 7α-position. To synthesize Cefoxitin-d3, a deuterated methoxylating agent is employed at this stage.

A plausible synthetic route would involve the following key steps:

Acylation of 7-ACA: The 7-amino group of 7-ACA is first acylated with 2-thienylacetyl chloride.

Methoxylation with a Deuterated Reagent: The crucial step for introducing the d3-label is the methoxylation at the 7α-position. This is achieved using a deuterated methoxide (B1231860) source, such as sodium methoxide-d3 (NaOCD₃), in a suitable solvent. The reaction is typically carried out at low temperatures to maintain the integrity of the β-lactam ring.

Modification at the 3-position: The acetoxy group at the C-3 position is then displaced to introduce the carbamoyloxymethyl side chain.

Deprotection and Salt Formation: Finally, any protecting groups are removed, and the molecule is converted to its sodium salt to yield Cefoxitin-d3 (sodium).

This multistep approach provides excellent control over the position of deuteration, leading to high isotopic enrichment at the desired methoxy group.

Characterization of Isotopic Enrichment and Positional Specificity

Advanced Spectroscopic Techniques for Deuterium Localization

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for the structural elucidation of deuterated compounds.

¹H NMR (Proton NMR): A comparison of the ¹H NMR spectrum of Cefoxitin-d3 with that of non-deuterated Cefoxitin will show a significant reduction or complete disappearance of the signal corresponding to the 7α-methoxy protons. This provides strong evidence for successful deuteration at the intended position.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A peak in the ²H NMR spectrum at the chemical shift corresponding to the 7α-methoxy group confirms the presence and chemical environment of the incorporated deuterium umass.eduwikipedia.orgmagritek.com. The resolution of ²H NMR is generally lower than that of ¹H NMR wikipedia.org.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum can also provide valuable information. The carbon of the CD₃ group will exhibit a characteristic multiplet due to coupling with deuterium (a spin-1 nucleus), and its chemical shift may be slightly altered compared to the CH₃ group in the non-deuterated compound. Studies on other cephalosporins have utilized ¹³C NMR to understand structure-activity relationships, and similar principles apply to the characterization of deuterated analogs nih.govdoi.org.

Mass Spectrometry (MS) is another indispensable tool for characterizing isotopically labeled compounds.

Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion and analyzing the resulting daughter ions, MS/MS can help to pinpoint the location of the deuterium atoms. The fragmentation pattern of Cefoxitin-d3 will differ from that of Cefoxitin in fragments containing the 7α-methoxy group ansto.gov.aunih.gov.

The following table summarizes the key analytical techniques for characterization:

| Technique | Information Provided |

| ¹H NMR | Disappearance or reduction of the 7α-methoxy proton signal. |

| ²H NMR | Direct detection of the deuterium signal at the 7α-methoxy position. |

| ¹³C NMR | Characteristic multiplet for the CD₃ carbon and potential chemical shift changes. |

| HRMS | Accurate mass measurement confirming the incorporation of three deuterium atoms. |

| MS/MS | Fragmentation analysis to confirm the location of the deuterium atoms. |

Purity Assessment of Deuterated Cefoxitin Analogs

The purity of Cefoxitin-d3 (sodium) is assessed for both chemical and isotopic purity.

Chemical Purity is determined using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC). An established HPLC method for Cefoxitin can be used to separate Cefoxitin-d3 from any starting materials, intermediates, or degradation products. The purity is typically determined by measuring the peak area of the main compound relative to the total peak area of all components in the chromatogram. Validation of the analytical method is crucial to ensure its accuracy, precision, and reliability researchgate.netnih.goviupac.org.

Isotopic Purity (or Isotopic Enrichment) is a measure of the percentage of the deuterated species relative to all isotopic variants of the compound (including unlabeled and partially labeled molecules). This is most accurately determined using mass spectrometry rsc.orgnih.govresearchgate.net. By analyzing the isotopic cluster of the molecular ion, the relative abundances of the d0, d1, d2, and d3 species can be quantified. For Cefoxitin-d3, a high isotopic purity would be indicated by a dominant peak for the M+3 ion.

The following table outlines the methods for purity assessment:

| Purity Type | Method | Key Parameters |

| Chemical Purity | HPLC | Peak area percentage, presence of impurities. |

| Isotopic Purity | Mass Spectrometry | Relative abundance of d0, d1, d2, and d3 isotopologues. |

Advanced Bioanalytical and Chemical Quantitative Applications

Development and Validation of Bioanalytical Methodologies for Cefoxitin-d3 (Sodium) as an Internal Standard

The development of a robust bioanalytical method is a meticulous process that ensures the reliable quantification of a target analyte. When employing a stable isotope-labeled internal standard like Cefoxitin-d3 (sodium), the focus is on achieving a method that is both accurate and precise for the determination of Cefoxitin (B1668866).

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the preferred platform for the quantification of Cefoxitin in biological samples, utilizing Cefoxitin-d3 (sodium) as the internal standard. The development of such a method involves the optimization of several key parameters:

Chromatographic Separation: The goal is to achieve a symmetrical peak shape for both Cefoxitin and Cefoxitin-d3, with adequate separation from endogenous matrix components to minimize interference. A reverse-phase C18 column is commonly employed with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid). The gradient is optimized to ensure a short run time while maintaining good peak resolution.

Mass Spectrometric Detection: The mass spectrometer is operated in the positive or negative electrospray ionization (ESI) mode, depending on which provides a better signal for Cefoxitin. The precursor and product ions for both Cefoxitin and Cefoxitin-d3 are identified and optimized for selective and sensitive detection using Multiple Reaction Monitoring (MRM). The MRM transitions are specific to each compound, ensuring that the detected signal is unique to the analyte and its internal standard.

Sample Preparation: A simple and efficient sample preparation technique is crucial for high-throughput analysis. Protein precipitation is a common method for extracting Cefoxitin from plasma or serum samples. This involves adding a precipitating agent, such as acetonitrile or methanol, to the sample, followed by centrifugation to remove the precipitated proteins. The supernatant, containing the analyte and internal standard, is then injected into the LC-MS/MS system.

A representative set of optimized LC-MS/MS parameters for the analysis of Cefoxitin with Cefoxitin-d3 as an internal standard is presented in Table 1.

Table 1: Representative LC-MS/MS Method Parameters

| Parameter | Condition |

|---|---|

| LC System | |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI) Positive |

| MRM Transition (Cefoxitin) | e.g., m/z 428.1 → 309.1 |

| MRM Transition (Cefoxitin-d3) | e.g., m/z 431.1 → 312.1 |

| Dwell Time | 100 ms |

A bioanalytical method must be rigorously validated to ensure its reliability. The validation is performed in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. Specificity ensures that the signal measured is from the analyte of interest. In the context of an LC-MS/MS method using Cefoxitin-d3 as an internal standard, selectivity is demonstrated by analyzing blank biological matrix samples from at least six different sources. The chromatograms are examined for any interfering peaks at the retention times of Cefoxitin and Cefoxitin-d3. The absence of significant interference ensures the method's selectivity.

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The calibration range is the range of concentrations over which the method is linear, accurate, and precise. A typical calibration curve for Cefoxitin in human plasma would be linear over a range of 0.1 to 100 µg/mL, with a correlation coefficient (r²) of ≥ 0.99.

Table 2: Representative Linearity and Calibration Range Data

| Nominal Concentration (µg/mL) | Calculated Concentration (µg/mL) | Accuracy (%) |

|---|---|---|

| 0.1 | 0.102 | 102.0 |

| 0.2 | 0.195 | 97.5 |

| 0.5 | 0.510 | 102.0 |

| 1.0 | 0.980 | 98.0 |

| 5.0 | 5.05 | 101.0 |

| 10.0 | 9.90 | 99.0 |

| 50.0 | 51.0 | 102.0 |

| 100.0 | 98.5 | 98.5 |

Correlation Coefficient (r²): 0.998

Accuracy refers to the closeness of the measured value to the true value, while precision describes the closeness of repeated measurements. These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates. The accuracy should be within ±15% of the nominal value (±20% for the lower limit of quantification, LLOQ), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% for LLOQ).

Table 3: Representative Accuracy and Precision Data

| QC Level | Nominal Conc. (µg/mL) | Intra-day Accuracy (%) | Intra-day Precision (CV%) | Inter-day Accuracy (%) | Inter-day Precision (CV%) |

|---|---|---|---|---|---|

| LLOQ | 0.1 | 105.0 | 8.5 | 103.0 | 9.2 |

| Low | 0.3 | 98.7 | 6.2 | 99.5 | 7.1 |

| Medium | 40 | 101.5 | 4.5 | 102.1 | 5.3 |

Recovery is a measure of the extraction efficiency of an analytical method. It is determined by comparing the analytical response of an analyte extracted from a biological matrix with the response of the analyte in a neat solution at the same concentration. The recovery of Cefoxitin and the internal standard Cefoxitin-d3 should be consistent and reproducible across different concentration levels to ensure that the ratio of their peak areas remains constant, even if the absolute recovery varies.

Table 4: Representative Recovery Data

| QC Level | Cefoxitin Recovery (%) | Cefoxitin-d3 Recovery (%) |

|---|---|---|

| Low | 88.5 | 89.2 |

| Medium | 90.1 | 90.5 |

Method Validation Parameters for Isotope-Labeled Internal Standards

Stability Profiling in Analytical Solutions and Matrices

The stability of an internal standard is a critical parameter in bioanalytical method validation, as its degradation can lead to inaccurate quantification of the analyte. While specific stability studies on Cefoxitin-d3 (sodium) are not extensively published, the stability of the parent compound, Cefoxitin sodium, has been well-documented and is considered to be representative of its deuterated counterpart due to their structural similarity.

Stability in Analytical Solutions:

Cefoxitin sodium demonstrates pH-dependent stability in aqueous solutions. Maximum stability is observed in the pH range of 5 to 7. nih.gov Under these conditions, a solution of Cefoxitin sodium at 25°C experiences approximately 10% degradation over a period of 48 hours. nih.gov The stability decreases at more acidic or alkaline pH. For instance, at pH 3, a 10% loss occurs in about 40 hours, while at pH 9, the same level of degradation is observed in only 14 hours. nih.gov

Reconstituted solutions of Cefoxitin sodium in common diluents such as Sterile Water for Injection, 0.9% Sodium Chloride Injection, or 5% Dextrose Injection are stable for 6 hours at room temperature and for up to one week when refrigerated at temperatures below 5°C. caymanchem.com When frozen at -20°C, solutions of Cefoxitin sodium can maintain adequate potency for at least 30 weeks. nih.govlgcstandards.com It is important to note that repeated freeze-thaw cycles should be avoided. abmole.com

Stability in Biological Matrices:

The stability of Cefoxitin in biological matrices such as plasma and various tissue homogenates is crucial for pharmacokinetic and tissue distribution studies. A validated LC-MS/MS method for the simultaneous quantification of several antibiotics, including Cefoxitin, in rat plasma and twelve different tissues, provides valuable insights into its stability under various storage conditions. nih.gov The stability of Cefoxitin in these matrices was evaluated at low and high-quality control concentrations. The results, which can be extrapolated to Cefoxitin-d3 (sodium), are summarized in the table below.

Table 1: Stability of Cefoxitin in Rat Plasma and Tissue Homogenates

| Condition | Matrix | Duration | Stability (% of Nominal Concentration) |

|---|---|---|---|

| Long-Term | Plasma | 4 months at -80°C | Within ±15% |

| Tissue Homogenates | 4 months at -80°C | Within ±15% | |

| Freeze-Thaw | Plasma | 2 cycles (-80°C to RT) | Within ±15% |

| Tissue Homogenates | 2 cycles (-80°C to RT) | Within ±15% | |

| Autosampler | Processed Samples | 16 hours at 10°C | Within ±15% |

Data is based on a validated method for Cefoxitin and is considered indicative for Cefoxitin-d3 (sodium). nih.gov

These findings indicate that Cefoxitin, and by extension Cefoxitin-d3 (sodium), is stable in biological samples under typical long-term storage, freeze-thaw, and autosampler conditions, ensuring the integrity of samples from collection to analysis.

Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ)

The LLOQ is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy, while the ULOQ is the highest concentration. These parameters define the working range of a bioanalytical method.

In a comprehensive LC-MS/MS method developed for the quantification of Cefoxitin in various rat tissues and plasma, the LLOQ and ULOQ were established for each matrix. nih.gov Although this study did not employ Cefoxitin-d3 (sodium) as the internal standard, the reported quantification limits provide a strong indication of the achievable sensitivity and dynamic range for methods that do. The use of a stable isotope-labeled internal standard like Cefoxitin-d3 (sodium) is expected to provide at least a comparable, if not superior, performance in terms of precision and accuracy at the limits of quantification.

Table 2: LLOQ and ULOQ of Cefoxitin in Various Biological Matrices

| Matrix | LLOQ (µg/g or µg/mL) | ULOQ (µg/g or µg/mL) |

|---|---|---|

| Plasma | 0.05 | 50 |

| Brain | 0.015 | 150 |

| Heart | 0.015 | 150 |

| Lung | 0.015 | 150 |

| Liver | 0.03 | 150 |

| Kidney | 0.05 | 250 |

| Spleen | 0.03 | 150 |

| Pancreas | 0.03 | 150 |

| Small Intestine | 0.03 | 150 |

| Large Intestine | 0.03 | 150 |

| Spinal Cord | 0.03 | 150 |

| Muscle | 0.05 | 250 |

| Skin | 0.3 | 300 |

These values were determined for Cefoxitin in a validated LC-MS/MS method and serve as a reference for methods utilizing Cefoxitin-d3 (sodium) as an internal standard. nih.gov

The wide range between the LLOQ and ULOQ in these diverse matrices demonstrates the robustness of the analytical method and its suitability for a variety of preclinical and clinical research applications, from tissue distribution studies to pharmacokinetic analyses.

Strategies for Mitigating Matrix Effects in Quantitative Analysis

Matrix effects, the suppression or enhancement of analyte ionization by co-eluting endogenous components of the biological matrix, are a significant challenge in LC-MS/MS-based bioanalysis. The use of a stable isotope-labeled internal standard, such as Cefoxitin-d3 (sodium), is the most effective strategy to mitigate these effects.

Because Cefoxitin-d3 (sodium) is chemically and physically almost identical to Cefoxitin, it co-elutes from the liquid chromatography column and experiences the same ionization suppression or enhancement in the mass spectrometer's ion source. By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by matrix effects is normalized, leading to more accurate and precise quantification.

A study on the bioanalysis of Cefoxitin in various rat tissues systematically evaluated the matrix effect. nih.gov The matrix factor (MF) was determined by comparing the peak area of the analyte in a post-extraction spiked sample to that in a neat solution. An IS-normalized MF was then calculated by dividing the MF of the analyte by the MF of the internal standard. The relative standard deviation (RSD) of the IS-normalized MF across different sources of the matrix should be ≤15% for the method to be considered free of significant matrix effects. nih.gov

Strategies to minimize matrix effects in the analysis of Cefoxitin, where Cefoxitin-d3 (sodium) would be an ideal internal standard, include:

Efficient Sample Preparation: Techniques such as protein precipitation followed by a lipid removal step (e.g., using Captiva EMR-lipid plates) can effectively reduce the concentration of interfering phospholipids (B1166683) and other matrix components. nih.gov

Chromatographic Separation: Optimization of the LC method to achieve chromatographic separation of Cefoxitin from the bulk of the matrix components can significantly reduce ion suppression.

Appropriate Internal Standard Selection: The use of a co-eluting stable isotope-labeled internal standard like Cefoxitin-d3 (sodium) is the gold standard for compensating for any residual matrix effects.

By implementing these strategies, the impact of the biological matrix on the quantitative analysis of Cefoxitin can be effectively minimized, ensuring the reliability of the generated data.

Application in Quality Control (QC) and Reference Standard Traceability

The reliability of bioanalytical data is heavily dependent on a robust quality control system and the traceability of the reference standards used.

Quality Control:

In a regulated bioanalytical laboratory, Cefoxitin-d3 (sodium) serves as a critical reagent in the preparation of internal standard working solutions. These solutions are added to all calibration standards, quality control (QC) samples, and unknown study samples. The response of the internal standard is monitored across each analytical run to ensure the consistency of the entire analytical process, including sample extraction and instrument performance.

QC samples are prepared by spiking a known concentration of Cefoxitin into the same biological matrix as the study samples. Typically, at least three levels of QC samples are used: low, medium, and high concentrations, spanning the range of the calibration curve. The accuracy and precision of the method are evaluated by analyzing these QC samples alongside the study samples in each analytical batch. The use of Cefoxitin-d3 (sodium) as an internal standard helps to ensure that the acceptance criteria for accuracy and precision are met.

Reference Standard Traceability:

The accuracy of any quantitative analysis is fundamentally linked to the purity and identity of the reference standards used. Cefoxitin sodium is available as a United States Pharmacopeia (USP) Reference Standard. usp.org This provides a highly characterized and traceable source of the analyte for the preparation of calibration standards and QC samples.

Similarly, Cefoxitin-d3 (sodium) is available from commercial suppliers as a certified reference material. lgcstandards.com These standards are typically accompanied by a Certificate of Analysis that provides information on their identity, purity, and isotopic enrichment. The use of certified reference materials for both the analyte and the internal standard ensures the traceability of the measurements to recognized standards, which is a key requirement for regulatory submissions and for ensuring the interchangeability of results between different laboratories.

Inter-Laboratory Method Transferability and Harmonization Studies

The goal of a method transfer is to demonstrate that a validated analytical method can be successfully implemented in a different laboratory and produce comparable results. The use of a robust and well-characterized method, which includes a stable isotope-labeled internal standard like Cefoxitin-d3 (sodium), is a key factor in facilitating a smooth method transfer.

Harmonization studies, on the other hand, aim to ensure that different analytical methods used in various laboratories for the same analyte produce equivalent results. In the context of Cefoxitin analysis, this could involve comparing results from different LC-MS/MS methods or even different analytical techniques.

The availability of a USP reference standard for Cefoxitin sodium and certified reference materials for Cefoxitin-d3 (sodium) would be critical for any inter-laboratory comparison or harmonization effort. These common reference materials would allow different laboratories to calibrate their methods against the same standard, thereby minimizing a significant source of inter-laboratory variability.

Although not directly related to quantitative bioanalysis, inter-laboratory studies have been conducted to compare different methods for antimicrobial susceptibility testing of Cefoxitin. nih.govnih.gov These studies highlight the importance of standardized procedures and quality control to ensure consistency of results across different testing sites. The same principles apply to the transfer and harmonization of quantitative bioanalytical methods.

Enzymatic Kinetic Investigations and Molecular Mechanism Elucidation

Elucidation of β-Lactamase-Mediated Cefoxitin (B1668866) Hydrolysis Mechanisms

β-lactamases are the primary mechanism of bacterial resistance to β-lactam antibiotics like cefoxitin. These enzymes catalyze the hydrolysis of the amide bond in the β-lactam ring, rendering the antibiotic inactive. Understanding this hydrolytic mechanism at a molecular level is crucial for developing new antibiotics and inhibitors. The general mechanism for class A serine β-lactamases involves a two-step process: acylation, where the active site serine residue attacks the β-lactam ring to form a covalent acyl-enzyme intermediate, followed by deacylation, where a water molecule hydrolyzes this intermediate to release the inactivated antibiotic and regenerate the free enzyme.

Kinetic analyses are fundamental to understanding enzyme mechanisms. In the case of cefoxitin hydrolysis by the β-lactamase BlaC from Mycobacterium tuberculosis, both steady-state and pre-steady-state kinetics have been employed to dissect the catalytic cycle nih.govnih.gov.

Steady-State Kinetics: This approach measures the reaction rate when the enzyme-substrate complex concentration is relatively constant. The key parameters, Michaelis constant (Km) and the catalytic rate constant (kcat), describe the enzyme's affinity for the substrate and its turnover rate, respectively. For the hydrolysis of cefoxitin by BlaC, these parameters have been determined, providing a baseline for its efficiency as a substrate nih.gov.

Pre-Steady-State Kinetics: To observe the individual steps of acylation (k2) and deacylation (k3), pre-steady-state analysis using stopped-flow spectrophotometry is required. When cefoxitin is rapidly mixed with BlaC, a "burst" of product formation is observed nih.govnih.gov. This initial burst corresponds to the rapid acylation of all enzyme active sites, which is faster than the subsequent, slower deacylation step. By analyzing the kinetics of this burst, the microscopic rate constants for both acylation and deacylation can be calculated.

| Parameter | Value | Method |

|---|---|---|

| kcat | 72 min-1 | Steady-State |

| kcat/Km | 2.8 x 105 M-1min-1 | Steady-State |

| k2 (acylation) | Data indicates k2 > k3 | Pre-Steady-State |

| k3 (deacylation) | Data indicates k3 is rate-limiting | Pre-Steady-State |

Data sourced from kinetic characterization studies of BlaC nih.gov.

Solvent kinetic isotope effects (SKIEs) are a powerful tool for investigating the role of proton transfer in an enzyme's catalytic mechanism. By replacing water (H₂O) with deuterium (B1214612) oxide (D₂O) as the solvent, researchers can determine if a proton transfer from the solvent is involved in the rate-determining step of the reaction. A normal SKIE (kH₂O/kD₂O > 1) indicates that a bond to a solvent-derived proton is being broken in the transition state.

In the study of cefoxitin hydrolysis by BlaC, SKIEs were measured for both steady-state and pre-steady-state conditions nih.govnih.gov.

Steady-State SKIEs: A large SKIE of 3.9 was observed on the maximal velocity (V or kcat), while a much smaller SKIE of 1.8 was found for V/K (or kcat/Km) nih.govnih.gov.

Pre-Steady-State SKIEs: When the individual steps were analyzed, the acylation step (k₂) exhibited a small SKIE of 1.6, whereas the deacylation step (k₃) showed a large SKIE of 3.4 nih.gov.

These results strongly suggest that a proton transfer is critically involved in the deacylation step but is less significant in the acylation phase of the reaction.

| Kinetic Parameter | SKIE Value (kH₂O/kD₂O) |

|---|---|

| D₂OV (kcat) | 3.9 ± 0.1 |

| D₂O(V/K) | 1.8 ± 0.1 |

| D₂Ok2 (acylation) | 1.6 ± 0.1 |

| D₂Ok3 (deacylation) | 3.4 ± 0.1 |

Data represent the ratio of the rate in H₂O to the rate in D₂O nih.gov.

Deuterium Isotope Effects on Enzyme-Substrate Interactions

The modest SKIE of 1.8 on V/K for cefoxitin suggests that a solvent proton transfer is partially rate-limiting during the formation of the acyl-enzyme intermediate nih.govnih.gov. This effect arises from the solvent's role in the protonation state of active site residues involved in binding and catalysis.

A hypothetical experiment using Cefoxitin-d3, with deuterium placed at a specific non-exchangeable C-H bond, would directly test if that bond is cleaved during the acylation step. If breaking that C-H bond were part of the mechanism, a primary kinetic isotope effect would be observed on kcat/Km. The absence of such an effect would indicate that the C-H bond at the labeled position remains intact during the initial binding and acylation phases of the reaction.

Probing Active Site Chemistry and Proton Transfer Processes

SKIEs are a direct probe of proton transfer events. The large SKIE of 3.4 on the deacylation step (k₃) indicates that the transfer of a proton from a water molecule is a key chemical event in the transition state of acyl-enzyme hydrolysis nih.gov. Further detail can be obtained from "proton inventory" studies, where the reaction rate is measured in mixtures of H₂O and D₂O. For cefoxitin hydrolysis by BlaC, these studies yielded a linear relationship, which indicates that a single proton is transferred in the rate-limiting step nih.govnih.gov.

This kinetic evidence points to a specific chemical process: during deacylation, an active site general base (such as Glu166 in many class A β-lactamases) abstracts a proton from the hydrolytic water molecule as that water attacks the acyl-enzyme intermediate nih.gov. The large SKIE arises because the O-D bond in D₂O is stronger and harder to break than the O-H bond in H₂O, thus slowing the reaction when deuterium is present. The use of Cefoxitin-d3 would help differentiate between proton transfers involving the solvent and any potential proton transfers or C-H bond cleavages involving the substrate skeleton itself.

Structure-Activity Relationship Studies with Deuterated Analogs

Structure-activity relationship (SAR) studies explore how chemical structure influences biological activity. Typically, this involves synthesizing a series of analogs with modified functional groups. The use of a deuterated analog like Cefoxitin-d3 represents one of the most subtle structural modifications possible. Deuterium has nearly identical steric and electronic properties to protium (B1232500) (¹H), but its greater mass leads to a lower zero-point vibrational energy for C-D bonds compared to C-H bonds.

Consequently, if a C-H bond is broken in the rate-limiting step of a reaction, substituting that hydrogen with deuterium will slow the reaction down—a primary kinetic isotope effect. Therefore, comparing the kinetic parameters of cefoxitin with a specifically labeled Cefoxitin-d3 analog is a powerful SAR experiment. It allows researchers to:

Identify Critical Bonds: Determine if a specific C-H bond on the antibiotic is cleaved during the enzymatic reaction.

Clarify Mechanisms: Differentiate between competing mechanistic pathways.

Map Transition State Structures: The magnitude of the isotope effect can provide information about the geometry of the transition state.

While extensive SKIE studies have been performed on cefoxitin, specific kinetic data from experiments using Cefoxitin-d3 as a substrate are not widely reported. However, such studies would be a logical next step to further refine the molecular details of its interaction with β-lactamase enzymes.

Metabolic Fate and Biotransformation Pathways in Vitro and Preclinical Models

Metabolic Stability Profiling of Cefoxitin-d3 (Sodium)

Metabolic stability is a key determinant of a drug's in vivo half-life and oral bioavailability. In vitro assays are routinely employed to measure the rate of disappearance of a compound when exposed to metabolically active systems, thereby predicting its in vivo hepatic clearance. frontagelab.com It is known that approximately 85% of the parent compound, Cefoxitin (B1668866), is excreted unchanged by the kidneys, indicating that it undergoes minimal metabolism. drugbank.com Investigations into the metabolic stability of Cefoxitin-d3 would aim to confirm whether this low level of biotransformation is preserved.

A variety of in vitro test systems are utilized to assess the metabolic stability of new chemical entities. researchgate.netthermofisher.com These systems model the metabolic environment of the liver, the primary site of drug metabolism. thermofisher.com

Hepatocytes : As intact liver cells, hepatocytes contain a full complement of both Phase I (e.g., Cytochrome P450s) and Phase II (e.g., UGTs) metabolizing enzymes and their necessary cofactors. frontagelab.comthermofisher.com This makes them a comprehensive model for in vitro drug metabolism studies, closely mimicking the in vivo environment. frontagelab.com Cryopreserved hepatocytes are often used for their convenience and retention of enzymatic activities comparable to fresh cells. thermofisher.com

Liver Microsomes : These are subcellular fractions derived from the endoplasmic reticulum of hepatocytes. frontagelab.com Microsomes are a frequently used tool as they contain a high concentration of key Phase I enzymes, particularly Cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. frontagelab.combioivt.com

S9 Fractions : This subcellular fraction contains both microsomal and cytosolic enzymes, offering a broader range of metabolic activities than microsomes alone, including those from Phase II pathways. frontagelab.com

Recombinant Enzymes : Specific drug-metabolizing enzymes, such as individual CYPs, can be expressed in cell lines. These recombinant systems are useful for identifying the specific enzymes responsible for a compound's metabolism.

| Test System | Description | Enzymes Present | Primary Use |

|---|---|---|---|

| Hepatocytes | Intact, viable liver cells. frontagelab.com | Full complement of Phase I and Phase II enzymes and cofactors. frontagelab.comthermofisher.com | Overall hepatic clearance, metabolite identification. |

| Microsomes | Subcellular vesicles of the endoplasmic reticulum. frontagelab.com | CYPs, UGTs, FMOs. frontagelab.com | Phase I metabolism, CYP inhibition/induction. |

| S9 Fraction | Post-mitochondrial supernatant containing microsomes and cytosol. frontagelab.com | Microsomal and cytosolic enzymes (e.g., aldehyde oxidase). frontagelab.com | Broader screening for both Phase I and Phase II metabolism. |

| Recombinant Enzymes | Individual enzymes expressed in a cellular system. | Specific enzymes (e.g., CYP3A4, UGT1A1). | Reaction phenotyping (identifying specific enzymes involved). |

In a typical metabolic stability assay, Cefoxitin-d3 (sodium) would be incubated with one of the in vitro systems described above. Samples are taken at various time points, and the disappearance of the parent compound is monitored, usually by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net

From the rate of disappearance, two key parameters are calculated:

In Vitro Half-Life (t½) : The time required for 50% of the compound to be metabolized. It is determined by regression analysis of the percent of the parent compound remaining versus the time curve. thermofisher.com

In Vitro Intrinsic Clearance (CLint) : This parameter represents the inherent ability of the liver enzymes to metabolize a drug, independent of physiological factors like blood flow. currentseparations.com It is calculated from the half-life and the conditions of the incubation. thermofisher.com The CLint value is crucial for predicting in vivo hepatic clearance. currentseparations.comnuvisan.com

| Parameter | Value | Interpretation |

|---|---|---|

| In Vitro Half-Life (t½) | > 60 min | Low metabolic turnover. |

| In Vitro Intrinsic Clearance (CLint) | < 5 µL/min/mg protein | Predictive of low in vivo hepatic clearance. |

Note: These values are illustrative for a compound with low metabolic turnover, consistent with the known profile of Cefoxitin.

Identification and Characterization of Metabolites Using Isotopic Labeling

While Cefoxitin is minimally metabolized, identifying any minor metabolites is crucial for a complete understanding of its disposition. The use of a stable isotope label, such as deuterium (B1214612) in Cefoxitin-d3, is a powerful tool in metabolite identification studies.

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is a primary analytical technique for identifying drug metabolites. ijpras.comsciex.com HRMS provides highly accurate mass measurements, which aids in determining the elemental composition of potential metabolites. ijpras.com

The presence of the three deuterium atoms in Cefoxitin-d3 creates a unique isotopic signature. In mass spectrometry, the parent compound and its metabolites will appear as a distinct isotopic cluster, shifted by approximately 3 Daltons compared to the non-labeled compound. This allows for easy differentiation from endogenous matrix components and provides high confidence in tracking the biotransformation products of the drug. sciex.com

By analyzing the mass shifts between the parent drug (Cefoxitin-d3) and its metabolites detected by HRMS, potential biotransformation reactions can be deduced. Common metabolic reactions include oxidation (+16 Da), demethylation (-14 Da), or glucuronidation (+176 Da). The fragmentation patterns of metabolites in tandem mass spectrometry (MS/MS) experiments provide further structural information, helping to pinpoint the exact site of metabolic modification on the molecule, often referred to as "soft spots". sciex.com Given Cefoxitin's extensive renal excretion, any metabolic pathways identified would likely be minor clearance routes.

Advanced Research Applications and Future Directions

Application in Proteomic and Metabolomic Research Utilizing Stable Isotope Tracers

The use of stable isotope-labeled compounds is a cornerstone of modern proteomic and metabolomic research, enabling the accurate quantification of proteins and metabolites in complex biological samples. Cefoxitin-d3 (sodium) serves as an exemplary stable isotope tracer, offering a distinct mass shift that facilitates its differentiation from its non-deuterated counterpart by mass spectrometry.

One of the key techniques where Cefoxitin-d3 (sodium) can be conceptually applied is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). nih.govsigmaaldrich.comwikipedia.orgchempep.com While SILAC traditionally involves the metabolic incorporation of labeled amino acids, a similar principle can be extended to study the effects of antibiotics on the proteome. In such an experimental setup, two cell populations are cultured; one is treated with unlabeled cefoxitin (B1668866), and the other with Cefoxitin-d3. Upon cell lysis and protein extraction, the samples are combined and analyzed by mass spectrometry. The known mass difference between the deuterated and non-deuterated forms allows for the precise relative quantification of protein abundance changes in response to the antibiotic treatment.

In metabolomics, Cefoxitin-d3 (sodium) can be employed to trace the metabolic fate of the antibiotic itself. By administering the deuterated compound to a biological system, researchers can track its uptake, distribution, and biotransformation. The distinct isotopic signature of Cefoxitin-d3 allows for the unambiguous identification of its metabolites, even at low concentrations, amidst a complex background of endogenous molecules. This is particularly valuable for understanding the mechanisms of antibiotic metabolism and identifying potential routes of degradation or modification by microbial or host enzymes.

Table 1: Conceptual Application of Cefoxitin-d3 in a SILAC-based Proteomics Experiment

| Experimental Step | Description |

| Cell Culture | Two identical cell cultures are grown. One is treated with a specific concentration of Cefoxitin (sodium), and the other with an equimolar concentration of Cefoxitin-d3 (sodium). |

| Sample Preparation | After a defined incubation period, cells are harvested, and proteins are extracted and combined in a 1:1 ratio. |

| Proteolysis | The combined protein mixture is digested with an enzyme (e.g., trypsin) to generate peptides. |

| Mass Spectrometry | The peptide mixture is analyzed by high-resolution mass spectrometry. |

| Data Analysis | Peptides containing cefoxitin adducts will appear as doublets with a mass difference corresponding to the three deuterium (B1214612) atoms. The ratio of the peak intensities of these doublets provides a precise measure of the relative abundance of cefoxitin-modified proteins between the two conditions. |

Exploration of Deuterated Cefoxitin Analogs in Structural Biology (e.g., NMR studies if applicable)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structures and dynamics of biomolecules in solution. However, for larger proteins and protein-ligand complexes, NMR spectra can suffer from signal overlap and line broadening, complicating data interpretation. peakproteins.com Deuteration of either the protein or the ligand can significantly enhance the quality of NMR data. peakproteins.comnih.gov

The exploration of deuterated cefoxitin analogs, such as Cefoxitin-d3, in structural biology focuses on leveraging these benefits to study its interactions with target proteins, primarily penicillin-binding proteins (PBPs). By using deuterated cefoxitin in NMR studies with an unlabeled PBP, the signals from the antibiotic are simplified, reducing spectral crowding and allowing for a clearer observation of the protein's resonances. This can provide detailed insights into the binding interface and the conformational changes that occur upon complex formation. researchgate.netfrontiersin.org

Furthermore, hydrogen-deuterium exchange (HDX) NMR experiments can be employed to probe the dynamics of the protein upon cefoxitin binding. researchgate.net In this approach, the protein-cefoxitin complex is exposed to D₂O, and the rate at which backbone amide protons exchange with deuterium is measured. Regions of the protein that become more protected from the solvent upon binding will exhibit slower exchange rates, thus identifying the binding site and allosteric effects. The use of deuterated cefoxitin in these studies can help to simplify the analysis by minimizing overlapping signals.

Table 2: Potential NMR Experiments Utilizing Deuterated Cefoxitin Analogs

| NMR Technique | Application with Deuterated Cefoxitin | Expected Outcome |

| Chemical Shift Perturbation (CSP) | Titration of an unlabeled target protein (e.g., a PBP) with deuterated cefoxitin. | Identification of the amino acid residues at the binding interface through changes in their chemical shifts. |

| Saturation Transfer Difference (STD) NMR | Irradiation of protein resonances and observation of signal transfer to the bound deuterated cefoxitin. | Determination of the binding epitope of cefoxitin. |

| Hydrogen-Deuterium Exchange (HDX) NMR | Monitoring the exchange of protein amide protons with deuterium in the presence of deuterated cefoxitin. | Mapping of the cefoxitin binding site and identification of dynamic changes in the protein upon binding. |

| Nuclear Overhauser Effect (NOE) Spectroscopy | Measurement of through-space interactions between the deuterated cefoxitin and the target protein. | Determination of the three-dimensional structure of the cefoxitin-protein complex. |

Development of Novel Analytical Strategies for Environmental Fate Studies of Antibiotics

The increasing concern over the presence of antibiotics in the environment necessitates the development of highly sensitive and accurate analytical methods for their detection and quantification. mdpi.comlcms.cz Cefoxitin-d3 (sodium) plays a crucial role as an internal standard in isotope dilution mass spectrometry (IDMS), which is considered a gold-standard quantitative technique. texilajournal.comclearsynth.comlcms.czhilarispublisher.comnist.gov

In environmental fate studies, samples such as water, soil, or sediment are often complex matrices that can interfere with the analysis of trace levels of antibiotics. bundesumweltministerium.de By spiking a known amount of Cefoxitin-d3 into the sample at the beginning of the analytical workflow, any loss of the target analyte (cefoxitin) during sample preparation and analysis can be accurately corrected for. Since Cefoxitin-d3 is chemically identical to cefoxitin, it behaves similarly during extraction, cleanup, and chromatographic separation. However, its distinct mass allows for its separate detection by the mass spectrometer. The ratio of the signal from the native cefoxitin to that of the deuterated internal standard provides a highly accurate and precise quantification, minimizing matrix effects and improving the reliability of the data.

The use of Cefoxitin-d3 as an internal standard is particularly advantageous for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are widely used for the analysis of pharmaceuticals in environmental samples. mdpi.comnih.gov This approach allows for the development of robust and validated analytical strategies for monitoring the occurrence, transport, and degradation of cefoxitin in various environmental compartments.

Conceptual Advancements in Rational Drug Design through Deuteration

The strategic replacement of hydrogen with deuterium at specific molecular positions is a promising approach in rational drug design to enhance the pharmacokinetic and pharmacodynamic properties of a drug. juniperpublishers.commdpi.comingenza.comeurekalert.org This strategy is based on the kinetic isotope effect (KIE), where the greater mass of deuterium compared to hydrogen results in a stronger carbon-deuterium (C-D) bond than a carbon-hydrogen (C-H) bond. portico.orgnih.govwikipedia.orgnih.govlibretexts.org Consequently, the cleavage of a C-D bond is typically slower than that of a C-H bond.

In the context of cefoxitin, the methoxy (B1213986) group at the 7-alpha position is crucial for its stability against β-lactamases. However, this site can also be susceptible to metabolic degradation by host enzymes, such as cytochrome P450s. By replacing the hydrogens of the methoxy group with deuterium, as in Cefoxitin-d3, the metabolic stability of the compound can be potentially improved. nih.gov A slower rate of metabolism can lead to a longer plasma half-life, increased drug exposure, and potentially a reduced dosing frequency.

Deuteration can also influence the toxicity profile of a drug. If a particular metabolic pathway leads to the formation of a toxic metabolite, slowing down this pathway through deuteration can reduce the formation of the harmful species. juniperpublishers.com Therefore, the development of deuterated cefoxitin analogs represents a conceptual advancement in creating second-generation antibiotics with potentially improved therapeutic profiles.

Table 3: Potential Pharmacokinetic Advantages of Deuterating Cefoxitin

| Pharmacokinetic Parameter | Potential Effect of Deuteration | Rationale (Kinetic Isotope Effect) |

| Metabolic Stability | Increased | Slower rate of enzymatic C-D bond cleavage compared to C-H bond cleavage at the methoxy group. |

| Plasma Half-life (t½) | Extended | Reduced metabolic clearance leads to a longer residence time of the drug in the body. |

| Bioavailability | Potentially Increased | Reduced first-pass metabolism can lead to a greater proportion of the administered dose reaching systemic circulation. |

| Formation of Toxic Metabolites | Potentially Decreased | If a toxic metabolite is formed via oxidation of the methoxy group, deuteration can slow this process. |

Unexplored Research Avenues for Cefoxitin-d3 (Sodium) in Chemical Biology

The unique properties of Cefoxitin-d3 (sodium) open up several unexplored research avenues in chemical biology, particularly in the study of antibiotic resistance and bacterial cell wall biosynthesis.

One promising area is the use of Cefoxitin-d3 as a chemical probe to investigate the mechanisms of β-lactamase-mediated resistance. By synthesizing Cefoxitin-d3 derivatives with photo-activatable cross-linking groups, researchers could covalently trap and identify β-lactamases that interact with cefoxitin in live bacteria. The deuterium label would serve as a unique mass tag for the identification of the cross-linked peptides by mass spectrometry.

Another novel application lies in the development of advanced imaging techniques. For example, Cefoxitin-d3 could be incorporated into multimodal imaging probes. By attaching a fluorescent dye or a positron-emitting radionuclide to the deuterated cefoxitin scaffold, it would be possible to visualize the distribution of the antibiotic in bacterial biofilms or in animal models of infection using fluorescence microscopy or positron emission tomography (PET), respectively. The deuterium label would still allow for concurrent quantitative analysis by mass spectrometry imaging.

Furthermore, Cefoxitin-d3 could be used to study the dynamics of peptidoglycan synthesis in real-time. By employing techniques such as Raman microscopy, the C-D bond in Cefoxitin-d3 could provide a unique vibrational signature that is distinct from the C-H bonds of the bacterial cell. This would allow for the label-free visualization of the antibiotic's interaction with its target enzymes in the bacterial periplasm.

Finally, Cefoxitin-d3 can be a valuable tool in synthetic biology for the construction of novel antibiotic-producing pathways. By feeding deuterated precursors to engineered microorganisms, it may be possible to produce novel deuterated β-lactam antibiotics with enhanced properties. nih.govnih.govresearchgate.net The deuterium label would also facilitate the tracking of the metabolic flux through the engineered pathway.

Q & A

Q. What are the validated methods for synthesizing Cefoxitin-d3 (sodium) and ensuring isotopic purity?

Cefoxitin-d3 (sodium) is synthesized by replacing three hydrogen atoms in the parent compound with deuterium, typically at metabolically stable positions to avoid isotopic exchange. Key steps include:

- Deuteration : Use of deuterated reagents (e.g., D₂O or deuterated solvents) under controlled pH and temperature to minimize side reactions .

- Purification : Reverse-phase HPLC with a phosphate buffer mobile phase (pH 6.8–7.2) to isolate the deuterated compound .

- Isotopic Purity Validation : Mass spectrometry (MS) to confirm a molecular ion peak at m/z +3 relative to non-deuterated cefoxitin, with <2% non-deuterated contamination. Nuclear magnetic resonance (NMR) can further verify deuterium incorporation sites .

Q. How can researchers optimize HPLC and LC-MS/MS methods for quantifying Cefoxitin-d3 (sodium) in biological matrices?

- Column Selection : Use a C18 column (e.g., 150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.1% formic acid in water/acetonitrile (95:5) for optimal retention .

- Detection : Electrospray ionization (ESI) in positive ion mode for LC-MS/MS, monitoring transitions such as m/z 454 → 241 (Cefoxitin-d3) .

- Matrix Effects : Validate recovery (>85%) using deuterated internal standards to correct for ion suppression/enhancement in plasma or tissue homogenates .

Q. What stability studies are critical for Cefoxitin-d3 (sodium) under experimental storage conditions?

- Short-Term Stability : Assess degradation after 24 hours at 4°C and room temperature in solvents (e.g., methanol, PBS) via HPLC .

- Long-Term Stability : Store lyophilized powder at -80°C; test aqueous solutions for deuterium loss over 30 days using MS .

- Freeze-Thaw Stability : Perform ≥3 cycles to simulate common handling errors .

Advanced Research Questions

Q. How can isotopic interference be mitigated when using Cefoxitin-d3 (sodium) as an internal standard in pharmacokinetic studies?

- Chromatographic Separation : Adjust gradient elution to resolve non-deuterated cefoxitin (e.g., from metabolic degradation) from Cefoxitin-d3. For example, extend the acetonitrile gradient from 5% to 30% over 15 minutes .

- Cross-Validation : Compare MS/MS fragmentation patterns to confirm absence of co-eluting isobaric interferences .

- Dynamic Range Calibration : Use a 5-point calibration curve (1–1000 ng/mL) to ensure linearity in the presence of matrix components .

Q. What experimental design considerations address contradictions in deuterium kinetic isotope effects (KIEs) for Cefoxitin-d3 (sodium)?

- Control Groups : Include non-deuterated cefoxitin to isolate KIEs on metabolism (e.g., CYP450-mediated oxidation) .

- Hypothesis Testing : For observed discrepancies (e.g., unexpected metabolic half-life), test whether KIEs arise from primary (bond-breaking) vs. secondary (conformational) effects using computational modeling (e.g., DFT calculations) .

- Replication : Repeat assays in triplicate across multiple biological replicates to distinguish technical vs. biological variability .

Q. How should researchers design studies to resolve conflicting data on Cefoxitin-d3’s role in bacterial resistance mechanisms?

- Comparative Genomics : Pair MIC (Minimum Inhibitory Concentration) assays with RNA-seq to identify resistance gene expression patterns in Bacteroides fragilis exposed to Cefoxitin-d3 vs. non-deuterated cefoxitin .

- Structural Analysis : Use X-ray crystallography to compare binding affinities of deuterated vs. non-deuterated cefoxitin to penicillin-binding proteins (PBPs) .

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to evaluate significance of resistance frequency differences .

Unresolved Research Challenges

Q. What methodological gaps exist in quantifying low-abundance metabolites of Cefoxitin-d3 (sodium) in complex microbiomes?

- Sample Preparation : Develop solid-phase extraction (SPE) protocols to recover polar metabolites without isotopic dilution .

- High-Resolution MS : Use Orbitrap or Q-TOF systems to distinguish metabolites with minor mass shifts (e.g., +1 Da from hydroxylation) .

- Data Integration : Apply bioinformatics pipelines (e.g., GNPS) to map metabolic networks .

Q. How can isotopic labeling studies using Cefoxitin-d3 (sodium) improve understanding of β-lactamase inhibition dynamics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.